7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]-
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Overview
Description
7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]- is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a pyrrolopyrimidine core, a piperazine ring, and a difluorocyclohexyl group, contributes to its potential therapeutic applications.
Preparation Methods
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]- involves multiple steps. One common method includes the following steps:
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Final Conversion: The final step involves converting 7H-pyrrolo[2,3-d]pyrimidin-4-ol to the desired compound.
Chemical Reactions Analysis
7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand enzyme interactions and cellular pathways.
Medicine: The compound is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biological pathways. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar compounds include other pyrrolopyrimidines with different substituents. For example:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound has a chlorine atom instead of the complex substituents found in the target compound.
7H-Pyrrolo[2,3-d]pyrimidine derivatives: These derivatives may have different functional groups attached to the pyrrolopyrimidine core, leading to variations in their biological activity and applications.
The uniqueness of 7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]- lies in its specific combination of functional groups, which confer distinct biological properties and potential therapeutic benefits.
Properties
Molecular Formula |
C28H32F2N6O2 |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
6-[[4-(4-acetylpiperazin-1-yl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]pyrrolo[2,3-d]pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C28H32F2N6O2/c1-20(37)34-12-14-35(15-13-34)23-2-4-25(5-3-23)38-19-24-16-22-18-32-26(17-31)33-27(22)36(24)11-8-21-6-9-28(29,30)10-7-21/h2-5,16,18,21H,6-15,19H2,1H3 |
InChI Key |
DYLHJNWFUXMPCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3=CC4=CN=C(N=C4N3CCC5CCC(CC5)(F)F)C#N |
Origin of Product |
United States |
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